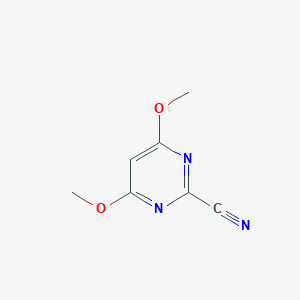
4,6-ジメトキシピリミジン-2-カルボニトリル
概要
説明
4,6-Dimethoxypyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15. It is an aromatic N-heterocycle that belongs to the pyrimidine family. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
4,6-Dimethoxypyrimidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Similar compounds such as 2-amino-4,6-dimethylpyrimidine have been studied and found to act as nucleophiles, attacking aldehyde carbon .
Mode of Action
It can be inferred from related compounds that it may involve nucleophilic attack mechanisms .
Biochemical Pathways
It’s known that 2-amino-4,6-dimethoxypyrimidine (adm) is an important pesticide intermediate, used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
Pharmacokinetics
It’s known that similar compounds like 2-amino-4,6-dimethoxypyrimidine are prepared from 2-amino-4,6-dihydroxypyrimidine in the presence of potassium carbonate and phase transfer catalyst (ptc), with dimethyl carbonate (dmc) instead of conventional toxic reagents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethoxypyrimidine-2-carbonitrile. For instance, the compound is known to be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . Therefore, it’s crucial to handle this compound with care, using protective equipment and ensuring adequate ventilation .
準備方法
The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves several steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
化学反応の分析
4,6-Dimethoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Chlorination: Chlorination with N-chlorosuccinimide can yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile.
類似化合物との比較
4,6-Dimethoxypyrimidine-2-carbonitrile can be compared with other similar compounds, such as:
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4-chloro-6-methoxy-2-(methylthio)pyrimidine
- 4,6-dimethoxy-2-(methylthio)pyrimidine
These compounds share structural similarities but differ in their substituents and chemical properties. The unique combination of methoxy groups and a cyano group in 4,6-Dimethoxypyrimidine-2-carbonitrile makes it distinct and valuable for specific applications .
特性
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOPKHTARFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614310 | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139539-63-2 | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile as described in the research?
A1: The synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile involves a multi-step process starting from 4,6-Dichloro-2-(methylthio)pyrimidine (7). Here are the key transformations:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)







